molecular formula C11H16ClNO B11886616 (6-Methylchroman-3-yl)methanamine hydrochloride CAS No. 1956385-37-7

(6-Methylchroman-3-yl)methanamine hydrochloride

Cat. No.: B11886616
CAS No.: 1956385-37-7
M. Wt: 213.70 g/mol
InChI Key: AHNXMVKHDGZEQT-UHFFFAOYSA-N
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Description

(6-Methylchroman-3-yl)methanamine hydrochloride is a chiral chroman derivative building block of interest in medicinal chemistry and neuroscience research . Chroman and chromene scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . These derivatives are frequently investigated for their potential effects on the central nervous system, with research applications exploring their roles as anticonvulsants, neuroprotective agents, and dopamine receptor modulators . The chroman core is a common feature in compounds that interact with various cellular targets, which may lead to activities such as anti-inflammatory, antimicrobial, and antioxidant effects . The specific (6-Methylchroman-3-yl)methanamine structure, featuring a methanamine group, makes it a versatile intermediate for the synthesis of more complex molecules, allowing researchers to study structure-activity relationships . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1956385-37-7

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(6-methyl-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11;/h2-4,9H,5-7,12H2,1H3;1H

InChI Key

AHNXMVKHDGZEQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(C2)CN.Cl

Origin of Product

United States

Preparation Methods

Cyclization of 4-Methylphenol

4-Methylphenol undergoes allylation to form 2-allyl-4-methylphenol, followed by Claisen rearrangement to yield γ,δ-unsaturated ketone intermediates. Subsequent acid-catalyzed cyclization generates 6-methylchroman-3-one, a critical intermediate.

Reductive Amination

The ketone group at position 3 is converted to the primary amine via reductive amination. Ammonium acetate and sodium cyanoborohydride in methanol at 50°C for 12 hours achieve this transformation, yielding (6-methylchroman-3-yl)methanamine with a reported efficiency of 68–72%. The free amine is then treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Key Parameters for Reductive Amination

ParameterConditionsYield (%)
Reducing AgentNaBH3CN72
SolventMethanol
Temperature50°C
Reaction Time12 hours

Synthetic Route 2: Nucleophilic Substitution on 3-Bromo-6-methylchroman

This method leverages halogenated intermediates to introduce the methanamine group via nucleophilic substitution.

Bromination at Position 3

6-Methylchroman is brominated using N-bromosuccinimide (NBS) under radical initiation conditions (AIBN, CCl4, 80°C), yielding 3-bromo-6-methylchroman with 85% efficiency.

Amination with Methylamine

The brominated intermediate reacts with methylamine in dimethylformamide (DMF) at 100°C for 24 hours. The use of potassium carbonate as a base facilitates deprotonation, enhancing nucleophilic substitution kinetics. The crude product is purified via recrystallization from ethanol, achieving a final yield of 65–70%.

Table 2: Comparative Analysis of Substitution Conditions

BaseSolventTemperatureYield (%)
K2CO3DMF100°C70
Cs2CO3DMSO120°C68
NaOHEtOH80°C58

Synthetic Route 3: Nitrile Reduction Approach

The nitrile reduction pathway offers an alternative route to access the primary amine group.

Catalytic Hydrogenation

The nitrile intermediate undergoes reduction under hydrogen gas (40 psi) in the presence of Raney nickel at 80°C. This method produces (6-methylchroman-3-yl)methanamine with 82% yield and >99% purity. Subsequent HCl treatment yields the hydrochloride salt.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness, scalability, and minimization of toxic byproducts. Continuous flow reactors are employed for bromination and amination steps, reducing reaction times by 40% compared to batch processes. Patent literature highlights the avoidance of tungsten-based catalysts to prevent residual metal contamination, opting instead for hydrogen peroxide and sulfuric acid for oxidation steps.

Table 3: Industrial vs. Laboratory-Scale Parameters

ParameterIndustrial ScaleLaboratory Scale
Reactor TypeContinuous FlowBatch
CatalystH2SO4/H2O2NaBH3CN
Purity Standard>98%>95%
Throughput50 kg/day5 g/day

Challenges and Optimization Strategies

Regioselectivity in Bromination

Unwanted bromination at positions 2 or 4 is mitigated by using NBS with precise stoichiometry (1.05 equiv.) and UV light initiation.

Purification Difficulties

The hydrochloride salt’s hygroscopic nature complicates isolation. Anhydrous ethanol washes and lyophilization reduce water content to <0.5%.

Side Reactions

Over-reduction during nitrile hydrogenation is addressed by controlling H2 pressure (30–40 psi) and using poisoned catalysts (e.g., Lindlar catalyst) .

Chemical Reactions Analysis

Types of Reactions

(6-Methylchroman-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

(6-Methylchroman-3-yl)methanamine hydrochloride has shown promise in several medicinal chemistry applications:

Potential Anticancer Activity

Recent studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, modifications to the chroman structure can lead to compounds that inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Neurological Disorders

Research has suggested that compounds similar to this compound may modulate G protein-coupled receptors (GPCRs), which are critical targets in treating central nervous system disorders. These compounds could serve as allosteric modulators, offering new therapeutic avenues for conditions such as depression and anxiety .

Acid Pump Antagonism

The compound has been investigated for its role as an acid pump antagonist, potentially useful in treating conditions like gastroesophageal reflux disease (GERD). Its efficacy in inhibiting proton pumps could provide a new class of therapeutic agents for acid-related disorders .

Case Study 1: Anticancer Derivatives

A study involving derivatives of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The research highlighted how structural modifications could enhance biological activity, leading to more effective anticancer agents.

Case Study 2: GPCR Modulation

In a pharmacological study, researchers synthesized several analogs of this compound to evaluate their effects on GPCRs. The findings indicated that specific modifications could enhance receptor selectivity and potency, suggesting potential applications in treating neurological disorders .

Comparative Analysis of Derivatives

The following table summarizes the structural variations and their implications for biological activity:

Compound NamePosition of Methyl GroupUnique Features
This compound6Base compound
(7-Methoxychroman-3-yl)methanamine hydrochloride7Methoxy substituent
(4-Methylchroman-3-yl)methanamine hydrochloride4Altered pharmacological profile
(5-Methylchroman-3-yl)methanamine hydrochloride5Different reactivity

This comparative analysis underscores how minor structural changes can lead to significant differences in biological activity and synthetic utility, emphasizing the uniqueness of this compound within this class of compounds.

Mechanism of Action

The mechanism of action of (6-Methylchroman-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use . The exact molecular targets and pathways can vary, but they often involve key enzymes or receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (6-Methylchroman-3-yl)methanamine hydrochloride with methanamine derivatives bearing distinct aromatic, heterocyclic, or aliphatic substituents. Key differences in molecular properties, physicochemical characteristics, and applications are highlighted.

Chroman-Based Methanamine Derivatives

Chroman derivatives are notable for their stability and bioactivity. The closest analog in the evidence is (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride (CAS: 1965309-69-6), which differs by having chlorine substituents at the 6- and 8-positions. This compound has a molecular weight of 268.56 g/mol and a molecular formula of C₁₀H₁₂Cl₃NO.

Heterocyclic Methanamine Derivatives

Thiazolyl Derivatives
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS: 690632-35-0):
    • Molecular Formula: C₁₀H₉ClN₂S·HCl
    • Molecular Weight: 261.17 g/mol
    • Melting Point: 268°C
    • Application: Used in chemical synthesis due to its thiazole core, which is common in bioactive molecules .
Triazolyl Derivatives
  • (3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride (CAS: 1820707-11-6):
    • Molecular Formula: C₆H₁₁ClN₄
    • Molecular Weight: 174.63 g/mol
    • Application: A versatile building block in pharmaceutical synthesis, highlighting the role of triazole rings in enhancing metabolic stability .

Indole and Tryptamine Derivatives

  • 6-Methoxytryptamine hydrochloride (CAS: 2426-76-8):
    • Molecular Formula: C₁₁H₁₅ClN₂O
    • Molecular Weight: 226.70 g/mol
    • Application: Neurochemical research, particularly in serotonin receptor studies .

Aliphatic and Branched Derivatives

  • Octodrine hydrochloride (2-Amino-6-methylheptane hydrochloride, CAS: 5984-59-8): Molecular Formula: C₈H₁₉N·HCl Molecular Weight: 165.7 g/mol Application: Used as a stimulant reference standard in forensic and analytical research .

Comparative Data Table

The table below summarizes key parameters for this compound and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Melting Point (°C) Primary Applications References
(6-Methylchroman-3-yl)methanamine HCl* C₁₁H₁₄ClNO 211.69 6-methyl chroman Not reported Pharmaceutical intermediates Inferred
(6,8-Dichloro-chroman-3-yl)-methylamine HCl C₁₀H₁₂Cl₃NO 268.56 6,8-dichloro chroman Not reported Research chemical
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 4-chlorophenyl thiazole 268 Chemical synthesis
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine HCl C₆H₁₁ClN₄ 174.63 Cyclopropyl triazole Not reported Organic synthesis
6-Methoxytryptamine HCl C₁₁H₁₅ClN₂O 226.70 6-methoxy indole Not reported Neurochemical research
Octodrine HCl C₈H₁₉N·HCl 165.7 Branched aliphatic chain Not reported Forensic reference standard

*Theoretical values for (6-Methylchroman-3-yl)methanamine HCl are inferred from structural analogs.

Key Research Findings

  • Structural Influence on Bioactivity : Thiazolyl and triazolyl methanamine derivatives exhibit enhanced binding affinity in drug discovery due to their heterocyclic cores, which mimic natural ligands .
  • Thermal Stability : Thiazolyl derivatives (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) show high melting points (~268°C), indicating robustness under synthetic conditions .
  • Market Trends : Methanamine hydrochlorides with ≥98% purity dominate pharmaceutical applications, driven by stringent regulatory requirements .

Biological Activity

(6-Methylchroman-3-yl)methanamine hydrochloride is a compound with notable potential in medicinal chemistry, primarily due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a chroman structure, characterized by a benzene ring fused to a tetrahydrofuran ring. Its molecular formula is CHClN, with a molecular weight of approximately 213.70 g/mol. The compound's structure is pivotal in determining its interaction with biological targets, influencing its pharmacodynamics and therapeutic potential.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, emphasizing its accessibility for research and application development. Some common synthetic routes include:

  • Condensation Reactions : Utilizing 3-formyl-6-methylchromone with primary amines and secondary phosphine oxides.
  • Kabachnik–Fields Reaction : A catalyst-free approach that demonstrates the versatility of this compound in organic synthesis .

Pharmacodynamics and Interaction Studies

Preliminary studies indicate that this compound interacts with several biological targets, potentially influencing receptor activity or enzyme function. Docking studies suggest that the compound may exhibit significant binding affinities to various receptors, although further experimental validation is necessary to elucidate these interactions fully.

Cytotoxicity and Anticancer Potential

Recent investigations have assessed the cytotoxic effects of derivatives related to this compound on different cell lines. Notably, studies have shown modest activity against human promyelocytic leukemia (HL60) cells, indicating potential anticancer properties. The compound's derivatives were tested against human lung adenocarcinoma (A549) and mouse fibroblast (NIH/3T3) cells as well, highlighting its broad-spectrum activity .

Comparative Analysis with Structural Analogues

A comparative analysis with similar compounds reveals how minor structural modifications can significantly impact biological activity. Below is a table summarizing some structural analogues of this compound:

Compound NamePosition of Methyl GroupUnique Features
This compound6Base compound
(7-Methoxychroman-3-yl)methanamine hydrochloride7Methoxy substituent
(4-Methylchroman-3-yl)methanamine hydrochloride4Altered pharmacological profile
(5-Methylchroman-3-yl)methanamine hydrochloride5Different reactivity

This comparison underscores the uniqueness of this compound within its class of compounds, demonstrating how structural variations can lead to diverse biological activities and synthetic utilities.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of derivatives related to this compound:

  • Cytotoxicity Studies : In vitro tests indicated that certain derivatives exhibited significant cytotoxicity against HL60 cells, suggesting their potential as anticancer agents.
  • Enzyme Inhibition : Research has also focused on the inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin production. Compounds derived from chromones have shown promising results in inhibiting this enzyme .

Q & A

Q. What assays quantify binding affinity to monoamine transporters (e.g., SERT, NET)?

  • Methodological Answer :
  • Radioligand competition : Use 3H^3 \text{H}-citalopram (SERT) and 3H^3 \text{H}-nisoxetine (NET) in transfected HEK cells. Calculate Ki_i using Cheng-Prusoff equation.
  • Electrophysiology : Patch-clamp assays measure transporter inhibition in neuronal cultures .

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